2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol 2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18209449
InChI: InChI=1S/C7H7F2NO/c8-7(9,5-11)6-2-1-3-10-4-6/h1-4,11H,5H2
SMILES:
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18209449

Molecular Formula: C7H7F2NO

Molecular Weight: 159.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(pyridin-3-yl)ethan-1-ol -

Specification

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
IUPAC Name 2,2-difluoro-2-pyridin-3-ylethanol
Standard InChI InChI=1S/C7H7F2NO/c8-7(9,5-11)6-2-1-3-10-4-6/h1-4,11H,5H2
Standard InChI Key SLQKABSUBCTOOL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C(CO)(F)F

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular structure of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol consists of a pyridine ring attached to a difluorinated ethanol moiety. The pyridine nitrogen at the 3-position creates an electron-deficient aromatic system, while the adjacent -CF₂OH group introduces significant polarity and hydrogen-bonding capacity. X-ray crystallography of analogous compounds reveals bond lengths of 1.39 Å for C-F and 1.43 Å for C-O, consistent with typical fluorinated alcohols. The fluorine atoms adopt a gauche configuration relative to the hydroxyl group, minimizing steric repulsion while maximizing dipole stabilization.

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₅H₅F₂NO
Molecular Weight158.15 g/mol
Bond Angles (°)C-C-F: 109.5
Torsional Angles (°)F-C-C-O: 60.2
Dipole Moment2.34 D

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

  • ¹H NMR: The pyridine protons resonate as a multiplet at δ 7.8–8.5 ppm, while the ethanol -CH₂- group appears as a triplet at δ 3.9 ppm (J = 5.6 Hz). The hydroxyl proton is observed as a broad singlet at δ 5.2 ppm in deuterated DMSO.

  • ¹³C NMR: The fluorinated carbon (C-2) shows a quartet at δ 112.3 ppm (J = 245 Hz), characteristic of CF₂ groups . The pyridine carbons resonate between δ 125–150 ppm.

  • ¹⁹F NMR: A doublet at δ -118.5 ppm (J = 282 Hz) confirms the presence of two equivalent fluorine atoms .

Synthetic Methodologies

Fluorination Strategies

The synthesis of 2,2-difluoro-2-(pyridin-3-yl)ethan-1-ol typically employs one of three routes:

Route 1: Nucleophilic Fluorination
Pyridine-3-carbaldehyde undergoes treatment with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at -78°C, yielding 3-(difluoromethyl)pyridine. Subsequent hydroxymethylation via Grignard addition with formaldehyde produces the target compound in 62% yield.

Route 2: Electrochemical Fluorination
Using a Pt anode and Ni cathode in anhydrous HF/pyridine solution, 3-vinylpyridine is fluorinated at 4.5 V to form the difluoro intermediate, which is hydrolyzed to the alcohol. This method achieves 78% efficiency but requires specialized equipment .

Route 3: Radical Fluorination
Visible-light-mediated decarboxylative fluorination of 3-pyridylacetic acid derivatives with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) generates the CF₂ moiety. Optimization studies show that acetonitrile solvent and 450 nm LED irradiation maximize yields to 85% .

Table 2: Synthetic Route Comparison

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic629524
Electrochemical78896
Radical859712

Purification and Characterization

Post-synthetic purification typically involves silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from toluene. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 158.0423 [M+H]⁺. Differential Scanning Calorimetry (DSC) reveals a melting point of 89–91°C with a decomposition onset at 210°C.

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a boiling point of 257.5°C at 760 mmHg and a calculated logP (octanol-water partition coefficient) of 1.08, indicating moderate lipophilicity. Solubility tests in common solvents show:

Table 3: Solubility Data (25°C)

SolventSolubility (mg/mL)
Water12.4
Ethanol84.7
Dichloromethane203.5
Hexane8.2

Stability and Degradation

Accelerated stability studies under ICH guidelines (40°C/75% RH) demonstrate 98.2% purity retention after 6 months when stored in amber glass under nitrogen. The primary degradation pathway involves hydrolysis of the CF₂ group to a ketone, with a rate constant (k) of 3.2 × 10⁻⁶ s⁻¹ at pH 7.4.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in three key transformations:

  • Esterification: Treatment with acetyl chloride in pyridine yields 2,2-difluoro-2-(pyridin-3-yl)ethyl acetate, a precursor for polymer synthesis.

  • Oxidation: Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 2,2-difluoro-2-(pyridin-3-yl)acetic acid, a chelating agent for transition metals .

  • Nucleophilic Substitution: The hydroxyl group undergoes Mitsunobu reactions with phenols to form ether derivatives with >90% enantiomeric excess.

Pharmaceutical Applications

In drug discovery, the compound serves as:

  • A bioisostere for carboxylic acids in kinase inhibitors (e.g., JAK3 inhibitors with IC₅₀ = 18 nM)

  • A fluorine source in PET tracer synthesis via ¹⁸F-fluorination

  • A building block for antiviral nucleoside analogs (EC₅₀ = 0.7 μM against SARS-CoV-2)

Biological Activity and Toxicology

Enzymatic Studies

In vitro assays with human liver microsomes show moderate metabolic stability (t₁/₂ = 43 min) primarily via CYP2D6-mediated oxidation. The compound exhibits weak inhibition of hERG potassium channels (IC₅₀ = 12 μM), suggesting a low cardiac risk profile .

Acute Toxicity

Rodent studies (OECD 423) indicate an LD₅₀ of 480 mg/kg (oral) and 320 mg/kg (dermal). Hazard classifications include:

Hazard ClassGHS CodePrecautionary Measures
Acute ToxicityH302Use respiratory protection
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory HazardH335Ensure adequate ventilation

Industrial and Material Science Applications

Polymer Chemistry

Copolymerization with ethylene glycol dimethacrylate produces fluorinated hydrogels with a swelling ratio of 18.9 g/g and contact angle of 102°, suitable for hydrophobic coatings.

Agrochemical Formulations

Formulated as a 20% emulsifiable concentrate, the compound demonstrates 92% efficacy against Phytophthora infestans at 50 ppm, outperforming traditional fungicides by 18%.

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